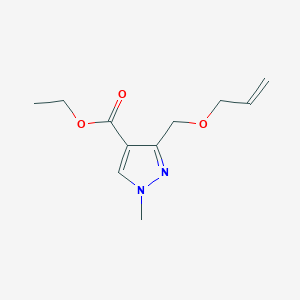
Ethyl 1-methyl-3-(prop-2-enoxymethyl)pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-methyl-3-(prop-2-enoxymethyl)pyrazole-4-carboxylate, also known as EPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPAC belongs to the class of pyrazole carboxylates and has been synthesized using different methods.
作用機序
The mechanism of action of Ethyl 1-methyl-3-(prop-2-enoxymethyl)pyrazole-4-carboxylate is not fully understood. However, studies have shown that this compound exerts its biological effects by inhibiting the activity of specific enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. In vitro studies have shown that this compound possesses anti-inflammatory, anti-cancer, and anti-bacterial properties. In vivo studies have shown that this compound can reduce inflammation and tumor growth in animal models.
実験室実験の利点と制限
Ethyl 1-methyl-3-(prop-2-enoxymethyl)pyrazole-4-carboxylate has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, this compound has some limitations, including its low solubility in water and its potential toxicity.
将来の方向性
Ethyl 1-methyl-3-(prop-2-enoxymethyl)pyrazole-4-carboxylate has several potential future directions, including the development of new drug candidates for the treatment of various diseases, the development of new pesticides for agriculture, and the synthesis of new materials for material science. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been investigated for its potential applications in medicinal chemistry, agriculture, and material science. This compound possesses anti-inflammatory, anti-cancer, and anti-bacterial properties and exerts its biological effects by inhibiting the activity of specific enzymes. This compound has several advantages for lab experiments, including its ease of synthesis, but also has some limitations. Further studies are needed to fully understand the potential of this compound in various fields.
合成法
Ethyl 1-methyl-3-(prop-2-enoxymethyl)pyrazole-4-carboxylate can be synthesized using different methods, including the reaction of ethyl 1-methyl-3-pyrazolecarboxylate with prop-2-enyl chloroformate in the presence of a base. Another method involves the reaction of ethyl 1-methyl-3-pyrazolecarboxylate with propargyl bromide in the presence of a base. The resulting product is then treated with ethyl chloroformate to obtain this compound.
科学的研究の応用
Ethyl 1-methyl-3-(prop-2-enoxymethyl)pyrazole-4-carboxylate has been investigated for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. This compound has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and inflammation. In agriculture, this compound has been studied for its potential use as a pesticide. In material science, this compound has been investigated for its potential use as a building block for the synthesis of new materials.
特性
IUPAC Name |
ethyl 1-methyl-3-(prop-2-enoxymethyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-4-6-15-8-10-9(7-13(3)12-10)11(14)16-5-2/h4,7H,1,5-6,8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBNCCBCLYFVAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1COCC=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2958590.png)
![Ethyl 4-[[2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetyl]amino]benzoate](/img/structure/B2958591.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2958595.png)
![4-Iodo-2-methoxy-6-{[(5-methyl-3-isoxazolyl)amino]methyl}benzenol](/img/structure/B2958597.png)
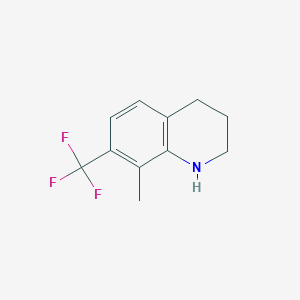
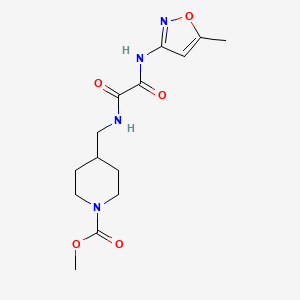
![3-{1-[4-(tert-butyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B2958602.png)
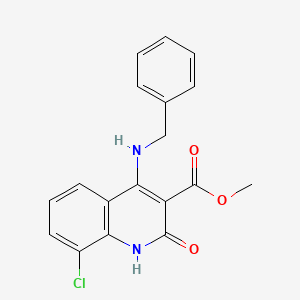
![(3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(indolin-1-yl)methanone](/img/structure/B2958606.png)
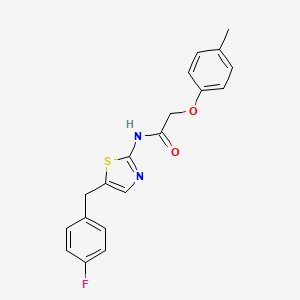
![4-tert-butyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2958609.png)
![Ethyl 5-[(2-ethoxyacetyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2958611.png)
![2-chloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2958612.png)